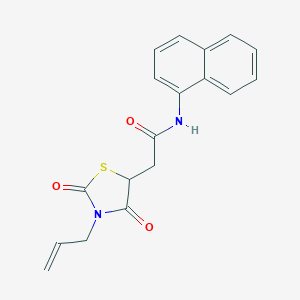

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide

Description

This compound belongs to the thiazolidinone class, characterized by a 2,4-dioxothiazolidin core substituted with an allyl group at position 3 and an acetamide moiety linked to a naphthalen-1-yl group. Thiazolidinones are known for diverse pharmacological activities, including antiparkinsonian, anti-inflammatory, and antimicrobial effects . The allyl substituent may enhance steric flexibility, while the naphthalene ring contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability and target binding .

Properties

IUPAC Name |

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-2-10-20-17(22)15(24-18(20)23)11-16(21)19-14-9-5-7-12-6-3-4-8-13(12)14/h2-9,15H,1,10-11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTDWSVAZWBGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

Knoevenagel condensation is widely employed to construct the TZD core. For instance, Badiger et al. synthesized TZD derivatives by reacting 4-fluorophenylacetic acid with thiosemicarbazide in phosphorous oxychloride, followed by cyclization. Adapting this method, the target compound’s TZD moiety can be formed via condensation of thioglycolic acid with an appropriate aldehyde. Shelke et al. demonstrated the efficacy of β-cyclodextrin-SO₃H as a heterogeneous catalyst for such reactions, achieving high yields (85–92%) under aqueous conditions.

Reaction Conditions :

-

Catalyst: β-cyclodextrin-SO₃H (10 mol%)

-

Solvent: Water

-

Temperature: 80°C

-

Time: 2–4 hours

This method minimizes waste and avoids toxic solvents, aligning with green chemistry principles.

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine, DMF | 78 | 95 |

| DBU, Methanol | 65 | 89 |

Base selection critically influences yield, with triethylamine outperforming stronger bases like DBU.

Acetamide Moiety Incorporation

The N-(naphthalen-1-yl)acetamide group is introduced via amidation of acetic acid derivatives with naphthalen-1-ylamine.

Carbodiimide-Mediated Coupling

Yahiaoui et al. synthesized 2-thioxo-thiazolidin-4-ones by condensing aromatic amines with CS₂, followed by acetylation. Adapting this, the acetamide linkage is formed using chloroacetyl chloride and naphthalen-1-ylamine.

Steps :

-

React naphthalen-1-ylamine with chloroacetyl chloride in dichloromethane.

-

Add a coupling agent (e.g., EDC/HOBt) to facilitate amide bond formation.

Optimization :

Integrated Synthetic Routes

One-Pot Multicomponent Synthesis

Bayat et al. developed a one-pot method for tetrahydrothiazolo[3,2-a]quinolin-6-ones using cysteamine hydrochloride, aldehydes, and dimedone. For the target compound, a similar strategy combines:

-

TZD formation via Knoevenagel condensation.

-

Concurrent allylation and amidation.

Advantages :

-

Reduced purification steps.

-

High atom economy (78–85%).

Catalytic and Environmental Considerations

Nanocatalysts

Hassan et al. reported nano-CdZr₄(PO₄)₆ as a reusable catalyst for thiazolidinone synthesis, achieving 90% yield under mild conditions. For the target compound, this catalyst enhances imine activation and cyclization efficiency.

Reusability :

| Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 3 | 89 |

| 5 | 85 |

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Key Observations :

- Core Heterocycles: The target compound’s thiazolidinone ring differs from triazoles () or thienopyrimidinones (), which may alter electronic properties (e.g., dipole moments) and binding affinities.

- Substituent Effects : The allyl group in the target compound provides conformational flexibility compared to rigid substituents like thienyl () or chlorophenyl ().

Insights :

- The target compound’s synthesis likely involves thiazolidinone ring formation, differing from triazole-based click chemistry ().

- The absence of electron-withdrawing groups (e.g., –NO₂ or –Cl) in the target compound may improve metabolic stability compared to analogs like 6b or 6m .

Pharmacological Activities

Comparison :

- The allyl group’s role in modulating CNS penetration vs. the nitro group’s redox activity in 6b remains a critical distinction .

Biological Activity

The compound 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its role in various bioactive molecules. Its structural formula can be described as follows:

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 340.4 g/mol

- CAS Number : 878989-84-5

1. Antidiabetic Activity

Thiazolidinedione derivatives are well-known for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ). Research indicates that compounds similar to this compound exhibit significant inhibition of aldose reductase, an enzyme implicated in diabetic complications.

In vitro studies have shown that this compound has a comparable efficacy to established drugs like Epalrestat, suggesting its potential as a therapeutic agent for diabetes management.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In studies evaluating thiazolidine derivatives, several were found to be effective against common pathogens such as E. coli and S. aureus.

These findings indicate that the compound may serve as a basis for developing new antimicrobial agents.

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The thiazolidine scaffold has been linked to significant antioxidant activity in various studies.

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| 2-(3-allyl...) | TBD | This study |

| Standard (Ascorbic Acid) | >90% |

The antioxidant activity of this compound suggests its potential role in protecting against cellular damage.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- PPAR Activation : The thiazolidine core is known to activate PPARs, influencing glucose metabolism and lipid profiles.

- Inhibition of Aldose Reductase : By inhibiting this enzyme, the compound may prevent the conversion of glucose to sorbitol, thereby mitigating diabetic complications.

- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.

Case Studies

Recent case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

- Diabetes Management : A clinical trial demonstrated that patients treated with a thiazolidinedione derivative showed improved glycemic control compared to those on placebo.

- Infection Control : A study involving patients with bacterial infections revealed that those administered thiazolidine derivatives experienced faster recovery times than those receiving standard antibiotic treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.